molecular formula C18H19BrO6 B2796622 ethyl 6-bromo-5-{[(2E)-4-ethoxy-4-oxobut-2-en-1-yl]oxy}-2-methyl-1-benzofuran-3-carboxylate CAS No. 308296-54-0

ethyl 6-bromo-5-{[(2E)-4-ethoxy-4-oxobut-2-en-1-yl]oxy}-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B2796622
CAS No.: 308296-54-0
M. Wt: 411.248
InChI Key: REOMFWGDPQRUKE-VOTSOKGWSA-N
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Description

This compound is a brominated benzofuran derivative characterized by:

  • 2-Methyl group at position 2 of the benzofuran core.
  • 6-Bromo substitution at position 6.
  • 5-Substituted (2E)-4-ethoxy-4-oxobut-2-en-1-yloxy group, an α,β-unsaturated ester moiety.
    This structural motif confers unique electronic properties due to conjugation between the ester and double bond, enhancing reactivity toward nucleophilic addition (e.g., Michael acceptors) .

Properties

IUPAC Name

ethyl 6-bromo-5-[(E)-4-ethoxy-4-oxobut-2-enoxy]-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrO6/c1-4-22-16(20)7-6-8-24-15-9-12-14(10-13(15)19)25-11(3)17(12)18(21)23-5-2/h6-7,9-10H,4-5,8H2,1-3H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REOMFWGDPQRUKE-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CCOC1=C(C=C2C(=C1)C(=C(O2)C)C(=O)OCC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/COC1=C(C=C2C(=C1)C(=C(O2)C)C(=O)OCC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 6-bromo-5-{[(2E)-4-ethoxy-4-oxobut-2-en-1-yl]oxy}-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound belonging to the benzofuran family, known for its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.

Molecular Characteristics

PropertyValue
Molecular Formula C23H21BrO6
Molecular Weight 473.3 g/mol
IUPAC Name This compound
InChI Key LJPWXOTYHDPRIU-DHZHZOJOSA-N

The synthesis of this compound typically involves multi-step organic reactions, including bromination, esterification, and etherification. Common reagents include dichloromethane and catalysts like pyridine. The compound's structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.

Antimicrobial Properties

Research indicates that derivatives of benzofuran compounds exhibit significant antimicrobial activity. This compound has been studied for its potential in inhibiting bacterial growth and could serve as a lead compound in developing new antibiotics .

Anticancer Activity

Several studies have highlighted the anticancer properties of benzofuran derivatives. This compound has shown promise in inhibiting cancer cell proliferation through mechanisms that may involve apoptosis induction and cell cycle arrest. For instance, it has been observed to interact with specific molecular targets related to cancer pathways .

The precise mechanism of action for this compound is not fully elucidated; however, it is believed to involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Binding : It likely interacts with cellular receptors that modulate signaling pathways related to cell growth and apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, triggering cell death in cancer cells.

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various benzofuran derivatives, including ethyl 6-bromo compound, against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial viability at low concentrations, suggesting its potential as an antimicrobial agent .

Study 2: Anticancer Potential

In vitro studies demonstrated that treatment with ethyl 6-bromo resulted in a dose-dependent decrease in the viability of several cancer cell lines. Flow cytometry analysis revealed an increase in apoptotic cells compared to control groups, indicating its potential as an anticancer therapeutic.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzofuran Derivatives

Substituent Variability at Position 5

The substituent at position 5 significantly influences physicochemical and biological properties. Below is a comparative analysis:

Compound A : Ethyl 6-Bromo-5-[(4-Fluorophenyl)Methoxy]-2-Methyl-1-Benzofuran-3-Carboxylate (ID: 3341-4945)
  • Substituent : 4-Fluorobenzyloxy group.
  • Molecular Weight : 407.23 g/mol.
  • Key Differences :
    • The aryl ether group introduces steric bulk and lipophilicity (XLogP3: ~5.7 vs. target compound’s ~5.4).
    • Fluorine enhances metabolic stability but lacks the α,β-unsaturated reactivity of the target compound’s ene-ester .
Compound B : Ethyl 6-Bromo-2-Methyl-5-[(E)-3-Phenylprop-2-Enoxy]-1-Benzofuran-3-Carboxylate (CAS: 308295-64-9)
  • Substituent : Styryl ether (E-configuration).
  • Molecular Weight : 415.3 g/mol.
  • Higher XLogP3 (5.7 vs. target’s ~5.4) suggests greater membrane permeability .
Compound C : Ethyl 6-Bromo-5-(2-Ethoxy-1-Methyl-2-Oxoethoxy)-2-Methyl-1-Benzofuran-3-Carboxylate
  • Substituent : Branched ethoxy-oxoethoxy group.
  • Molecular Weight : 399.24 g/mol.
  • Key Differences :
    • Lacks conjugated double bond, reducing electrophilic reactivity.
    • Lower topological polar surface area (TPSA) (~48.7 vs. target’s ~65.7) may impact solubility .

Bromination Effects on Cytotoxicity

Bromination at position 6 is a common feature in cytotoxic benzofurans. Studies show brominated derivatives exhibit reduced cytotoxicity compared to non-brominated precursors, likely due to decreased electrophilicity . However, substituents at position 5 modulate this effect:

  • Target Compound : The ene-ester group may restore bioactivity via conjugation with cellular nucleophiles.
  • Compound D (Methyl 5-Bromo-7-Hydroxy-6-Methoxy-1-Benzofuran-2-Carboxylate) : Bromination at position 5 and methoxy at 6 showed significant cytotoxicity (IC50 < 10 µM) against cancer cell lines .

Electronic and Structural Properties

Property Target Compound Compound A Compound B
XLogP3 ~5.4 5.7 5.7
Hydrogen Bond Acceptors 6 4 4
TPSA (Ų) ~65.7 ~48.7 ~48.7
Reactive Site α,β-unsaturated ester Aryl ether Styryl ether

The target compound’s higher TPSA and electrophilic ene-ester suggest distinct solubility and reactivity profiles compared to analogs .

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